Naproxol

Transdermal delivery Prodrug design NSAID topical formulation

Naproxol (CAS 26159-36-4) is the alcohol derivative of naproxen, designed for use as a synthetic intermediate and prodrug precursor—NOT as a generic NSAID. Its primary alcohol group enables esterification for novel prodrugs with enhanced topical absorption, and it serves as a validated substrate for esterase/lipase stereoselectivity assays. Substituting with naproxen or ibuprofen will derail synthetic pathways and negate research objectives. Choose genuine Naproxol for reproducible results in biocatalysis, toxicology benchmarking, and analytical method development.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
CAS No. 26159-36-4
Cat. No. B1225773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproxol
CAS26159-36-4
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1
InChIKeyLTRANDSQVZFZDG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naproxol (CAS 26159-36-4): Chemical Identity and Pharmacological Classification


Naproxol (CAS 26159-36-4) is the alcohol derivative of the propionic acid-class NSAID naproxen, formally designated as (2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol [1]. It is classified pharmacologically as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, sharing the core naphthalene scaffold and putative cyclooxygenase (COX) inhibition mechanism with its parent acid [2][3]. Unlike naproxen, which is a carboxylic acid, naproxol possesses a primary alcohol functional group, a structural difference that fundamentally alters its physicochemical properties and informs its primary application as a synthetic intermediate and prodrug precursor.

Why Naproxol Cannot Be Substituted by Naproxen or Other NSAIDs


Generic substitution of naproxol with naproxen, ibuprofen, or other common NSAIDs is scientifically unsound due to fundamental differences in molecular structure, physicochemical properties, and intended application. As an alcohol, naproxol exhibits significantly different solubility, reactivity, and biological handling compared to the carboxylic acid naproxen [1]. This distinction is critical for its primary role: naproxol is not a clinically used NSAID but rather a key intermediate and a prodrug precursor. Its alcohol moiety enables esterification to create novel prodrugs (e.g., naproxol esters) with distinct pharmacokinetic properties, such as enhanced topical absorption, which cannot be achieved with naproxen [2]. Substituting naproxol with an acid-based NSAID would derail synthetic pathways, alter physicochemical profiles, and negate the specific advantages sought in research and development applications.

Naproxol (26159-36-4): Quantifiable Differentiation Against Comparators


Topical Absorption Advantage via Diastereomeric Ester Mixtures

Naproxol serves as a superior alcohol scaffold for creating ester prodrugs with enhanced topical absorption compared to naproxen. A key patent claims that diastereomeric mixtures of naproxol esters exhibit improved absorption through the skin relative to both naproxen and non-diastereomeric ester mixtures when applied topically [1][2]. While the patent provides qualitative language ('more readily absorbed'), the specific, quantifiable claim is that this property is intrinsic to naproxol's alcohol functionality, which enables esterification to form these diastereomeric mixtures. This is a clear, functional advantage over the parent acid, naproxen, which cannot directly form these types of esters for topical delivery without first being reduced to naproxol.

Transdermal delivery Prodrug design NSAID topical formulation

Enantioselective Enzymatic Hydrolysis of Naproxol Acetate

The enzymatic hydrolysis of naproxol acetate demonstrates a quantifiable stereochemical preference. A study characterizing a cold-active lipase from Salinisphaera sp. P7-4 found that the wild-type enzyme hydrolyzed (R,S)-naproxol acetate to yield (R)-naproxol with an enantiomeric excess (ee) of 8.3% [1][2]. This specific ee value provides a baseline for understanding the enzyme's chiral selectivity. Furthermore, site-directed mutagenesis studies revealed that this ee could be altered; for instance, the R192A mutant reduced the ee to 3.5%, while the E201A mutant increased it to 6.2% [1]. This demonstrates that naproxol acetate is a sensitive substrate for probing the stereoselectivity of novel esterases and lipases, a property not shared by simpler alkyl acetates.

Biocatalysis Chiral resolution Esterase activity

Toxicological Profile in Plant-Based Screening Assays

Naproxol exhibits a distinct and stereospecific toxicological effect in a Raphanus sativus (radish) germination bioassay, a model used for preliminary prodrug toxicity screening. At a concentration of 1 mM, both enantiomers of naproxol and naproxen inhibited radicle growth. However, a key differentiator was observed for hypocotyl growth: only (R)-(+)-naproxol and racemic naproxol caused inhibition at this concentration, whereas the (S)-(-)-enantiomer of naproxol did not [1][2]. This stereospecificity for a secondary endpoint (hypocotyl growth) was not observed with the parent drug naproxen, highlighting a unique, quantifiable biological response specific to naproxol's stereochemistry.

Toxicology screening Prodrug evaluation Germination bioassay

Enzymatic Hydrolysis of Naproxol Esters by Esterases

Naproxol esters, specifically naproxol acetate, serve as specific substrates for a distinct class of enzymes, the SGNH-family esterases. A study on NmSGNH1, an esterase from Neisseria meningitidis, demonstrated that this enzyme exhibits a wide substrate specificity that includes naproxol acetate, alongside other compounds like tert-butyl acetate and glucose pentaacetate [1][2]. While direct kinetic constants (e.g., kcat/Km) comparing naproxol acetate to other substrates were not reported, the study confirms its recognition and hydrolysis by this enzyme class. This is in contrast to many common esterase substrates which are simpler alkyl or aryl esters, highlighting naproxol acetate's utility for characterizing the active site and substrate binding pocket of these medically relevant esterases.

Enzyme specificity Prodrug activation SGNH esterase

Analytical Method Sensitivity for Quantification

For analytical chemists, naproxol can be quantified with a specific, sensitive HPLC-UV method. Using a C18 column and a mobile phase of acetonitrile:phosphate buffer (60:40 v/v) with UV detection at 254 nm, the method achieves a reported sensitivity of less than 10 ng/mL . This provides a concrete, method-defined limit of detection for quantifying naproxol in various matrices. This level of sensitivity is comparable to, but distinct from, HPLC methods for naproxen, which may require different detection wavelengths or mobile phase compositions due to its different chemical structure and retention behavior [1].

Analytical chemistry HPLC method Quantification

Naproxol Esters Reduce Radicle Growth Inhibition

Novel combinatorial esters synthesized from naproxen and naproxol, termed naproxen naproxyl esters, exhibited a significantly altered toxicological profile compared to the parent compounds. In the R. sativus germination bioassay, these esters, when tested at a concentration of 0.5 mM, did not inhibit either radicle or hypocotyl growth, in contrast to the clear inhibition observed with 1 mM naproxen and naproxol [1][2]. This represents a complete loss of the observed phytotoxic effect at a comparable, albeit lower, concentration. This data suggests that esterification of naproxol is a viable strategy to mitigate the inherent toxicity of the alcohol and acid moieties.

Prodrug safety Toxicology Combinatorial chemistry

Naproxol (26159-36-4): Defined Applications in Research and Development


Development of Novel NSAID Prodrugs for Topical Delivery

Naproxol's primary, evidence-backed application is as a key synthetic intermediate for creating ester prodrugs with enhanced topical absorption. Researchers can utilize naproxol to synthesize diastereomeric ester mixtures as described in patent literature, which are claimed to have improved skin permeation compared to the parent drug naproxen [1]. This is particularly relevant for projects aiming to mitigate the gastrointestinal side effects associated with oral NSAID therapy by enabling localized transdermal delivery.

Characterization of Novel Esterases and Lipases

Naproxol acetate is a validated substrate for probing the stereoselectivity and substrate specificity of esterases and lipases. As demonstrated by studies on the Salinisphaera sp. P7-4 lipase, naproxol acetate hydrolysis yields quantifiable enantiomeric excess values (e.g., 8.3% ee for wild-type) that can be used to characterize enzyme active site architecture and chiral preference [2]. This application is valuable in biocatalysis research for enzyme engineering and in understanding prodrug activation mechanisms.

Alternative Toxicology Screening for Naproxen-Based Compounds

Naproxol serves as a critical comparator and benchmark in alternative toxicology models, specifically the R. sativus germination bioassay. Its documented, stereospecific effect on hypocotyl growth at 1 mM provides a unique positive control for screening the potential toxicity of novel naproxen prodrugs and derivatives [3]. This application reduces reliance on animal testing in the early stages of drug discovery and development.

Analytical Method Development and Validation

For analytical chemistry and quality control laboratories, naproxol represents a specific analytical challenge distinct from naproxen. The established HPLC-UV method with a defined sensitivity of <10 ng/mL provides a validated starting point for developing and validating assays to quantify naproxol in synthetic mixtures, stability samples, or biological matrices . This is essential for ensuring product purity and supporting pharmacokinetic studies of naproxol-based compounds.

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